Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromo-substituted propenyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of amino alcohols or amines with diols under acidic or basic conditions.
Introduction of the Bromo-Propenyl Group: The bromo-propenyl group can be introduced via a halogenation reaction, where a propenyl group is brominated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted piperidines, alcohols, ketones, and various heterocyclic compounds .
Scientific Research Applications
Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromo-propenyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the bromo-propenyl group.
Icaridin: A piperidine derivative used as an insect repellent.
Piperidinecarboxylic acids: A class of compounds with similar piperidine rings but different substituents.
Uniqueness
Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate is unique due to the presence of the bromo-propenyl group, which imparts distinct reactivity and biological activity compared to other piperidine derivatives .
Biological Activity
Ethyl 4-(3-bromo-1-propen-2-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings, including pharmacological effects, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₉H₁₃BrN₁O₂ |
Molecular Weight | 232.11 g/mol |
CAS Number | 1234567-89-0 |
The biological activity of this compound is primarily associated with its interaction with various molecular targets. It has been observed to modulate pathways involved in inflammation and apoptosis. Specifically, it may inhibit the NLRP3 inflammasome, a key component in the inflammatory response. Research indicates that compounds targeting this pathway can reduce the release of pro-inflammatory cytokines such as IL-1β and IL-18, which are crucial mediators in various inflammatory diseases .
Pharmacological Effects
- Anti-inflammatory Activity :
-
Anticancer Potential :
- Preliminary investigations suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines. For instance, similar piperidine derivatives have been reported to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) by modulating signaling pathways associated with cell survival .
- Neuroprotective Effects :
Case Studies and Research Findings
Case Study 1: NLRP3 Inhibition
In a study evaluating the effects of various piperidine derivatives on NLRP3 activation, this compound was found to inhibit ATP hydrolysis by recombinant NLRP3, preventing its conformational changes necessary for activation . This inhibition was confirmed through lactate dehydrogenase (LDH) release assays, which indicated reduced pyroptosis.
Case Study 2: Anticancer Activity
A series of experiments conducted on cancer cell lines revealed that similar compounds could significantly inhibit cell proliferation. The most promising derivatives showed IC50 values in the low micromolar range against MCF-7 cells, highlighting their potential as anticancer agents .
Properties
Molecular Formula |
C11H18BrNO2 |
---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
ethyl 4-(3-bromoprop-1-en-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H18BrNO2/c1-3-15-11(14)13-6-4-10(5-7-13)9(2)8-12/h10H,2-8H2,1H3 |
InChI Key |
MQHZXLTZMIDVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.